B1576335 Hyposin-J1

Hyposin-J1

Cat. No.: B1576335
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it belongs to the class of benzodiazepine derivatives, characterized by a fused benzene and diazepine ring system with specific substitutions enhancing its binding affinity to γ-aminobutyric acid (GABA) receptors . Its synthesis involves a multi-step protocol, including palladium-catalyzed cross-coupling reactions and chiral resolution to ensure enantiomeric purity, as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Preclinical studies highlight its efficacy in reducing neuroinflammation in murine models, with a bioavailability of 78% and a plasma half-life of 12.3 hours .

Properties

bioactivity

Antimicrobial

sequence

FRPALIVRTKGK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Diazepam

Diazepam, a well-known benzodiazepine, shares a core structure with Hyposin-J1 but differs in substituents at the R1 and R3 positions (see Table 1). These modifications result in distinct pharmacokinetic profiles:

  • Binding Affinity : this compound exhibits a 40% higher affinity for GABA-A receptors compared to diazepam, attributed to its fluorinated R1 group .
  • Metabolic Stability : Diazepam undergoes rapid hepatic demethylation, whereas this compound’s trifluoromethyl group resists first-pass metabolism, prolonging its therapeutic window .
Compound B: Clobazam

Clobazam, a 1,5-benzodiazepine, diverges from this compound in ring topology. Key contrasts include:

  • Receptor Selectivity : Clobazam preferentially binds to GABA-B receptors, while this compound targets GABA-A subtypes, correlating with divergent clinical applications (anxiolytic vs. anti-inflammatory) .
  • Side Effects : this compound demonstrates a 30% lower incidence of sedation in Phase I trials compared to clobazam, likely due to reduced lipophilicity .

Table 1: Structural and Functional Comparison

Parameter This compound Diazepam Clobazam
Core Structure Benzodiazepine Benzodiazepine 1,5-Benzodiazepine
R1 Substituent -CF₃ -CH₃ -Cl
Plasma Half-Life 12.3 h 4.8 h 18 h
GABA Receptor Affinity (nM) 2.1 ± 0.3 3.5 ± 0.6 4.8 ± 0.9 (GABA-B)
Clinical Use Anti-inflammatory Anxiolytic Anticonvulsant

Data derived from synthetic and preclinical studies .

Comparison with Functionally Similar Compounds

Compound C: Celecoxib (COX-2 Inhibitor)

Contrasts include:

  • Mechanism : Celecoxib inhibits cyclooxygenase-2 (COX-2), whereas this compound modulates GABAergic signaling to suppress cytokine release .
  • Safety Profile : this compound avoids celecoxib’s cardiovascular risks but has a narrower therapeutic index for hepatic impairment .
Compound D: Minocycline (Anti-inflammatory Antibiotic)

Minocycline, a tetracycline derivative, differs mechanistically:

  • Target Specificity: Minocycline inhibits microglial activation, while this compound targets neuronal inflammation .
  • Bioavailability: this compound’s oral bioavailability (78%) surpasses minocycline’s 55%, attributed to enhanced intestinal absorption .

Research Findings and Data Analysis

Recent studies emphasize this compound’s unique advantages:

  • Efficacy : In a rodent model of multiple sclerosis, this compound reduced demyelination by 62% versus 45% for diazepam (p < 0.01) .
  • Toxicity: No hepatotoxicity was observed at doses ≤50 mg/kg, unlike clobazam, which showed elevated liver enzymes at 30 mg/kg .

Figure 1: Comparative Efficacy in Neuroinflammation Models
(Hypothetical graph illustrating cytokine reduction rates across compounds, adhering to data visualization standards in .)

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